Cas no 468757-69-9 (rhodomyrtone)
rhodomyrtone Chemical and Physical Properties
Names and Identifiers
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- rhodomyrtone
- AKOS040763190
- 468757-69-9
- CHEMBL4101406
- (9R)-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione
- 6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-di-one
-
- Inchi: 1S/C26H34O6/c1-12(2)9-14-18-17(11-16(28)20(21(18)29)15(27)10-13(3)4)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3/t14-/m1/s1
- InChI Key: TYDBFNAOFZIICW-CQSZACIVSA-N
- SMILES: O1C2C=C(C(C(CC(C)C)=O)=C(C=2[C@@H](CC(C)C)C2C(C(C)(C)C(C(C)(C)C1=2)=O)=O)O)O
Computed Properties
- Exact Mass: 442.23553880g/mol
- Monoisotopic Mass: 442.23553880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 5
- Complexity: 833
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Color/Form: solid,固体粉末;Yellow powder
rhodomyrtone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
rhodomyrtone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICR181-1mg |
Rhodomyrtone A |
468757-69-9 | 1mg |
£1136.00 | 2024-07-20 | ||
| TargetMol Chemicals | TN6133-5 mg |
Rhodomyrtone |
468757-69-9 | 98% | 5mg |
¥ 11,585 | 2023-07-10 | |
| TargetMol Chemicals | TN6133-5mg |
Rhodomyrtone |
468757-69-9 | 5mg |
¥ 11585 | 2024-07-19 |
rhodomyrtone Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on rhodomyrtone
Rhodomyrtone (CAS No. 468757-69-9): A Comprehensive Overview
Rhodomyrtone (CAS No. 468757-69-9) is a natural compound derived from the leaves and fruits of the Rhodomyrtus tomentosa plant, commonly known as the downy rose myrtle. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of rhodomyrtone, including its chemical structure, pharmacological properties, and recent research findings.
Chemical Structure and Properties
Rhodomyrtone is a triterpenoid with a molecular formula of C30H48O3. Its unique chemical structure, characterized by a tricyclic skeleton and multiple hydroxyl groups, contributes to its broad spectrum of biological activities. The compound is highly stable under normal conditions and exhibits good solubility in organic solvents such as ethanol and methanol. These properties make it suitable for various pharmaceutical and cosmetic applications.
Pharmacological Activities
Rhodomyrtone has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant properties. Recent research has highlighted its potential as a natural alternative to synthetic antibiotics and anti-inflammatory drugs. A study published in the Journal of Natural Products demonstrated that rhodomyrtone exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial properties, rhodomyrtone has been shown to possess significant anti-inflammatory effects. A study in the Inflammation Research journal reported that rhodomyrtone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that rhodomyrtone may have therapeutic potential in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
The antioxidant properties of rhodomyrtone have also been well-documented. Research published in the Oxidative Medicine and Cellular Longevity journal found that rhodomyrtone can effectively scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for the prevention and treatment of oxidative stress-related conditions such as cardiovascular disease and neurodegenerative disorders.
Clinical Applications and Research Directions
The diverse biological activities of rhodomyrtone have led to increased interest in its clinical applications. Several preclinical studies have explored its potential in various therapeutic areas. For instance, a study published in the Cancer Letters journal investigated the anticancer properties of rhodomyrtone against human breast cancer cells. The results showed that rhodomyrtone can induce apoptosis and inhibit cell proliferation, suggesting its potential as an anticancer agent.
In the field of dermatology, rhodomyrtone has shown promise for treating skin conditions such as acne and eczema. A clinical trial conducted by researchers at the University of Queensland found that a topical formulation containing rhodomyrtone significantly reduced acne lesions and improved skin hydration without causing adverse side effects.
Further research is needed to fully understand the mechanisms underlying the biological activities of rhodomyrtone. Ongoing studies are focusing on optimizing its delivery methods, enhancing its bioavailability, and evaluating its safety profile in humans. These efforts aim to bring this natural compound closer to clinical use.
Sustainability and Future Prospects
The sustainable sourcing of natural compounds like rhodomyrtone is crucial for their long-term availability and environmental impact. The downy rose myrtle plant is native to Southeast Asia, where it grows abundantly in tropical regions. Efforts are being made to cultivate this plant on a larger scale while ensuring minimal ecological disruption.
Beyond its pharmaceutical applications, rhodomyrtone has potential uses in the food industry as a natural preservative due to its antimicrobial properties. Additionally, its antioxidant activity makes it a valuable ingredient in cosmetic formulations designed to protect skin from environmental damage.
In conclusion, rhodomyrtone (CAS No. 468757-69-9) is a multifaceted natural compound with promising therapeutic applications across various fields. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments and products that harness its unique properties.
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